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molecular formula C8H7N3O2 B1422826 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine CAS No. 24370-21-6

5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine

Cat. No. B1422826
M. Wt: 177.16 g/mol
InChI Key: WOIHSHXQQGYBGM-UHFFFAOYSA-N
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Patent
US04167569

Procedure details

Cyanogen bromide (3.4 g.) in water (60 ml.) was added to 3,4-methylenedioxy-o-phenylenediamine (3.8 g.) in ethanol (60 ml.) to give 2-amino-5,6-methylenedioxybenzimidazole (4.4 g.) m.p. 230°-243° C.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]#[C:2]Br.[CH2:4]1[O:12][C:11]2[CH:10]=[CH:9][C:8]([NH2:13])=[C:7]([NH2:14])[C:6]=2O1.[OH2:15]>C(O)C>[NH2:1][C:2]1[NH:13][C:8]2[CH:9]=[C:10]3[O:15][CH2:4][O:12][C:11]3=[CH:6][C:7]=2[N:14]=1

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
N#CBr
Name
Quantity
3.8 g
Type
reactant
Smiles
C1OC=2C(=C(C=CC2O1)N)N
Name
Quantity
60 mL
Type
reactant
Smiles
O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1NC2=C(N1)C=C1C(=C2)OCO1
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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